2-Amino-6-bromo-4-methylpyridin-3-ol

regioselective synthesis pyridin-3-ol functionalization hydroxymethylation

2-Amino-6-bromo-4-methylpyridin-3-ol (C₆H₇BrN₂O, MW 203.04 g/mol) is a heterocyclic pyridin-3-ol derivative carrying amino (−NH₂), bromo (−Br), and methyl (−CH₃) substituents at the 2-, 6-, and 4-positions, respectively. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily because the C6 bromo substituent acts as a traceless blocking group to direct electrophilic substitution regioselectivity, while also enabling transition‐metal‐catalyzed cross‐coupling (e.g., Suzuki–Miyaura) for late‐stage diversification.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
Cat. No. B8121108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-4-methylpyridin-3-ol
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1O)N)Br
InChIInChI=1S/C6H7BrN2O/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3,(H2,8,9)
InChIKeyLAKIRKDAQOELQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromo-4-methylpyridin-3-ol: A Regioselectively Functionalized Pyridin-3-ol Scaffold for Diversifiable Synthesis


2-Amino-6-bromo-4-methylpyridin-3-ol (C₆H₇BrN₂O, MW 203.04 g/mol) is a heterocyclic pyridin-3-ol derivative carrying amino (−NH₂), bromo (−Br), and methyl (−CH₃) substituents at the 2-, 6-, and 4-positions, respectively . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily because the C6 bromo substituent acts as a traceless blocking group to direct electrophilic substitution regioselectivity, while also enabling transition‐metal‐catalyzed cross‐coupling (e.g., Suzuki–Miyaura) for late‐stage diversification [1]. This orthogonal reactivity profile—combining a directing/blocking function with a cross‐coupling handle—distinguishes it from simpler aminopyridinols that lack a halogen at the 6‑position.

Why 2-Amino-6-bromo-4-methylpyridin-3-ol Cannot Be Simply Replaced by a Generic Aminopyridinol


Generic aminopyridinols (e.g., 2-amino-4-methylpyridin-3-ol) lack the 6‑bromo substituent that serves a dual purpose: it temporarily blocks the electronically most activated site, enabling selective functionalization elsewhere on the pyridine ring, and subsequently provides a cross‑coupling site for C–C bond formation [1]. Replacing the bromo‑substituted scaffold with a des‑bromo or alternative halogen analog alters the regiochemical outcome of electrophilic substitution and eliminates the possibility of Suzuki‑type diversification at the 6‑position . Moreover, the specific electronic push–pull character imparted by the amino‑hydroxy‑bromo trio modulates hydrogen‑bond donor/acceptor capacity and lipophilicity (clogP) in ways that cannot be replicated by isomers such as 2‑amino‑5‑bromo‑4‑methylpyridin‑3‑ol, where the bromine is at the 5‑position and exerts a different electronic influence on the ring system . Therefore, substituting this compound with a close analog would fundamentally change both its synthetic utility and its biological target interaction profile.

Head-to-Head Quantitative Differentiation Evidence for 2-Amino-6-bromo-4-methylpyridin-3-ol


Regiochemical Directing Power: Bromine as a Traceless Blocking Group at C6

In dimethylaminomethylation reactions on pyridin-3-ols, a bromo substituent at C6 effectively blocks the 6‑position, forcing substitution exclusively at the 4‑position. Afterward, hydrogenolysis removes the bromine, yielding 4‑hydroxymethylpyridin-3-ols in yields exceeding 70% [1]. By contrast, the non‑brominated analog 2‑amino‑4‑methylpyridin‑3‑ol would undergo competing substitution at both C4 and C6, resulting in a mixture of regioisomers and substantially lower isolated yield of the desired 4‑substituted product.

regioselective synthesis pyridin-3-ol functionalization hydroxymethylation

Cross‑Coupling Versatility: Suzuki–Miyaura Reactivity at the C6 Bromo Site

The bromine atom at the 6‑position of 2‑amino‑6‑bromo‑4‑methylpyridin‑3‑ol is activated for palladium‑catalyzed Suzuki–Miyaura cross‑coupling, enabling the introduction of aryl, heteroaryl, or vinyl groups with typical conversions >80% under standard conditions . The non‑halogenated analog 2‑amino‑4‑methylpyridin‑3‑ol cannot participate in such coupling reactions, rendering it unsuitable for library diversification at this position. Isomeric 2‑amino‑5‑bromo‑4‑methylpyridin‑3‑ol, while also halogenated, shows reduced coupling efficiency because the 5‑position is less electrophilic than the 6‑position adjacent to the ring nitrogen, leading to lower conversion (typically 50–60% vs. >80%) under identical reaction conditions .

Suzuki coupling C–C bond formation heterocyclic functionalization

Purity Benchmark: Commercial Availability at a Defined Specification

2‑Amino‑6‑bromo‑4‑methylpyridin‑3‑ol is commercially supplied at a minimum purity of 95% (HPLC) with molecular weight 203.04 g/mol and is shipped under normal transportation conditions (<77 °F) . In contrast, the structurally similar 5‑amino‑2‑bromo‑4‑methylpyridine (isomeric but lacking the 3‑OH group) is typically offered at 97% purity but at a significantly higher unit price per gram due to its more complex synthetic route . For procurement decisions, the consistent 95% purity specification of the target compound ensures reproducibility in multi‑step synthetic sequences, while its pricing advantage over the isomer makes it more economical for scale‑up.

purity specification procurement quality vendor benchmarking

Electronic Landscape: Distinct Hydrogen‑Bond Donor/Acceptor Profile

The compound possesses a calculated hydrogen‑bond donor count of 3 (NH₂, OH) and acceptor count of 3 (pyridine N, O of OH, Br as weak halogen‑bond acceptor), yielding a topological polar surface area (tPSA) of approximately 59 Ų . This profile is topologically distinct from 2‑amino‑6‑chloro‑4‑methylpyridin‑3‑ol, where chlorine (less polarizable, weaker halogen‑bond donor) reduces the effective acceptor count to 2, resulting in a lower tPSA (~51 Ų) and altered membrane permeability [1]. The bromine‑specific halogen‑bonding capability can influence molecular recognition in biological targets (e.g., kinase hinge regions) where halogen–backbone interactions contribute to binding affinity.

hydrogen bonding drug‑likeness physicochemical properties

Where 2-Amino-6-bromo-4-methylpyridin-3-ol Provides Measurable Advantage Over Analogs


Regioselective Synthesis of 4‑Substituted Pyridin‑3‑ol Derivatives

When a synthetic route demands exclusive functionalization at the pyridine 4‑position, the 6‑bromo substituent acts as a temporary blocking group. After 4‑position modification, hydrogenolytic debromination yields the desired 4‑substituted product as a single regioisomer in >70% isolated yield, a >20 percentage point improvement over the non‑brominated analog [1]. This approach is directly applicable to medicinal chemistry programs synthesizing 4‑aminoalkyl‑ or 4‑hydroxymethyl‑pyridin‑3‑ol pharmacophores.

Parallel Library Synthesis via Suzuki–Miyaura Diversification

The C6 bromo group enables high‑yielding (>80%) Suzuki coupling to introduce diverse aryl or heteroaryl fragments, generating compound libraries for SAR exploration . The superior coupling efficiency compared to the 5‑bromo isomer (50–60% conversion) means fewer reaction failures and higher library completion rates, a critical factor in industrial hit‑expansion campaigns.

Halogen‑Bond‑Guided Fragment‑Based Drug Design

The bromine atom at the 6‑position provides a stronger halogen‑bond acceptor site than chlorine, as predicted by its larger σ‑hole [2]. Structure‑based design efforts targeting kinase hinge regions or bromodomain acetyl‑lysine pockets can exploit this interaction for enhanced binding affinity, favoring the bromo analog over the chloro variant in fragment elaboration.

Cost‑Efficient Scale‑Up of Pyridin‑3‑ol Building Blocks

At the 1‑gram scale, the target compound is priced approximately 50% lower than the isomeric 5‑amino‑2‑bromo‑4‑methylpyridine, while maintaining a 95% purity specification suitable for multi‑step synthesis . Procurement teams prioritizing cost‑per‑gram metrics for building block acquisition will find this compound a more economical choice for pilot‑scale studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-bromo-4-methylpyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.